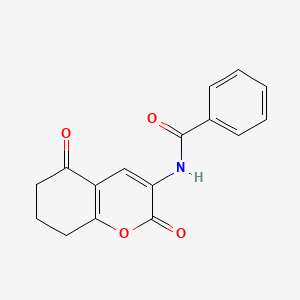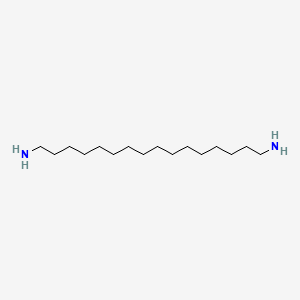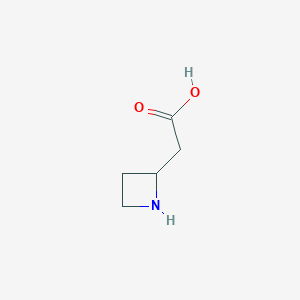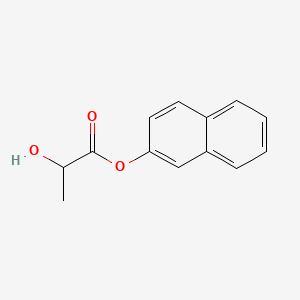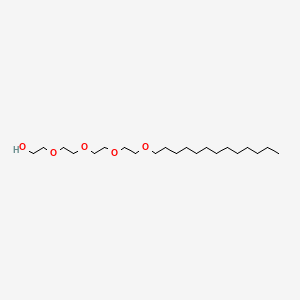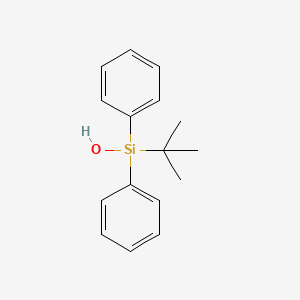
tert-butyldiphenylsilanol
概要
説明
Tert-butyldiphenylsilanol is a chemical compound with the formula C16H19OSi. It is a member of the organosilicon family, which includes compounds containing carbon-silicon bonds. This compound is known for its use as a protecting group in organic synthesis, particularly for the protection of hydroxyl groups.
作用機序
Target of Action
Tert-Butyldiphenylsilanol primarily targets alcohols . It acts as a protecting group for alcohols, which plays a crucial role in various synthetic transformations in organic chemistry .
Mode of Action
The compound interacts with its targets (alcohols) through a process called silylation . This involves the use of an electrophilic source of this compound, such as its triflate or less reactive chloride, along with a mild base . The silylation process is facilitated by catalysts such as DMAP or imidazole .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the silylation of alcohols . This process results in the formation of silyl ethers, which are stable and resistant to various conditions or synthetic transformations in organic chemistry . The silylation process is selective, allowing the least hindered hydroxyl group to be protected in the presence of more hindered hydroxyls .
Result of Action
The primary result of this compound’s action is the formation of protected alcohols . These protected alcohols (silyl ethers) are resistant to various conditions, making them suitable for use in a variety of synthetic transformations in organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the silylation process is carried out in acetonitrile at temperatures ranging from 24 to 40°C . The compound’s stability and efficacy can also be affected by the pH of the environment .
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyldiphenylsilanol can be synthesized through the reaction of tert-butyldiphenylsilyl chloride with water. The reaction typically involves the following steps:
- Dissolve tert-butyldiphenylsilyl chloride in an appropriate solvent such as dichloromethane.
- Add water to the solution under controlled conditions.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Isolate the product by filtration or extraction and purify it using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
Tert-butyldiphenylsilanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyldiphenylsilyl ether.
Reduction: It can be reduced to form tert-butyldiphenylsilane.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Tert-butyldiphenylsilyl ether.
Reduction: Tert-butyldiphenylsilane.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Tert-butyldiphenylsilanol has several applications in scientific research:
Chemistry: It is widely used as a protecting group for hydroxyl groups in organic synthesis. Its stability under acidic conditions makes it valuable for multi-step synthesis processes.
Biology: It is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drug candidates by protecting sensitive functional groups during the synthesis of complex molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
類似化合物との比較
Similar Compounds
Tert-butyldimethylsilanol: Similar in structure but with methyl groups instead of phenyl groups.
Tert-butyldiphenylsilyl chloride: The precursor to tert-butyldiphenylsilanol.
Tert-butyldimethylsilyl chloride: Another protecting group for hydroxyl groups, but with different stability and reactivity.
Uniqueness
This compound is unique due to its increased resistance to acidic hydrolysis compared to other silyl protecting groups. This makes it particularly useful in synthetic routes that involve harsh acidic conditions. Additionally, its selectivity towards primary hydroxyl groups allows for more precise protection in complex molecules.
特性
IUPAC Name |
tert-butyl-hydroxy-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20OSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAYGNMKNYRIHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345922 | |
| Record name | Silanol, (1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93547-88-7 | |
| Record name | Silanol, (1,1-dimethylethyl)diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






